Product packaging for Lariciresinol ferulate(Cat. No.:)

Lariciresinol ferulate

Cat. No.: B12426643
M. Wt: 536.6 g/mol
InChI Key: NNFCVTSCCNBWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lariciresinol ferulate is a specialized lignan ester, hypothesized to form in plants where lignan and hydroxycinnamic acid biosynthesis pathways intersect. It combines the lignan lariciresinol—a known precursor to enterolignans in gut microbiota —with ferulic acid, a potent phenolic compound. This structure suggests significant research potential. Primary research applications would likely focus on investigating its role as a novel plant metabolite, its bioavailability and metabolism into enterolignans, and its resultant antioxidant capacity. As a compound expected to be present in lignan-rich foods such as sesame seeds and Brassica vegetables , its study could provide advanced insights into the complex phytochemical profiles of functional foods and their potential health-supporting properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32O9 B12426643 Lariciresinol ferulate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H32O9

Molecular Weight

536.6 g/mol

IUPAC Name

[2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H32O9/c1-35-26-13-18(4-8-23(26)31)6-11-29(34)38-17-22-21(12-19-5-9-24(32)27(14-19)36-2)16-39-30(22)20-7-10-25(33)28(15-20)37-3/h4-11,13-15,21-22,30-33H,12,16-17H2,1-3H3

InChI Key

NNFCVTSCCNBWCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

Biosynthesis of Lariciresinol and Pathways for Feruloyl Esterification

Phenylpropanoid Pathway Leading to Coniferyl Alcohol

The journey to lariciresinol (B1674508) begins with the phenylpropanoid pathway, a fundamental process in plants that produces a variety of essential compounds from the amino acid phenylalanine. This pathway is the primary route for the synthesis of monolignols, which are the building blocks of both lignins and lignans (B1203133).

The process commences with the deamination of L-phenylalanine by the enzyme L-phenylalanine ammonia-lyase (PAL) to yield trans-cinnamic acid. A series of subsequent enzymatic reactions, including hydroxylations and O-methylations, modify the aromatic ring. These steps are catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) and 4-coumarate 3-hydroxylase (C3H). The carboxyl group of the resulting hydroxycinnamic acids is then activated by 4-coumarate:CoA ligase (4CL), forming a thioester with coenzyme A.

The final steps in the formation of coniferyl alcohol involve the reduction of the activated carboxyl group. Cinnamoyl-CoA reductase (CCR) catalyzes the conversion of feruloyl-CoA to coniferaldehyde. Subsequently, cinnamyl alcohol dehydrogenase (CAD) reduces coniferaldehyde to coniferyl alcohol. Coniferyl alcohol is one of the three major monolignols, alongside sinapyl alcohol and p-coumaryl alcohol, that serve as precursors for lignification and lignan (B3055560) biosynthesis. The production of these monolignols is a critical regulatory point in the phenylpropanoid pathway.

Key Enzymes in the Phenylpropanoid Pathway to Coniferyl Alcohol
EnzymeAbbreviationFunction
L-Phenylalanine ammonia-lyasePALCatalyzes the deamination of L-phenylalanine to trans-cinnamic acid.
Cinnamate 4-hydroxylaseC4HHydroxylates cinnamic acid to p-coumaric acid.
4-Coumarate 3-hydroxylaseC3HHydroxylates p-coumaric acid to caffeic acid.
4-Coumarate:CoA ligase4CLActivates hydroxycinnamic acids by forming a thioester with coenzyme A.
Cinnamoyl-CoA reductaseCCRReduces feruloyl-CoA to coniferaldehyde.
Cinnamyl alcohol dehydrogenaseCADReduces coniferaldehyde to coniferyl alcohol.

Lignan Biosynthesis from Monolignols

Lignans are a large class of polyphenolic compounds derived from the oxidative coupling of two or more monolignol units. The biosynthesis of lariciresinol is a key branch of the lignan pathway.

The initial and stereochemistry-defining step in the biosynthesis of many lignans is the dimerization of two coniferyl alcohol radicals. This reaction is guided by a class of non-catalytic proteins known as dirigent proteins (DIRs). These proteins impose strict stereochemical control over the coupling of monolignol radicals, which would otherwise result in a random mixture of racemic products.

In the presence of an oxidizing agent, such as a laccase or peroxidase, coniferyl alcohol is oxidized to a free radical. The dirigent protein then captures two of these radicals and orients them in a specific manner to facilitate their coupling. This directed coupling predominantly leads to the formation of either (+)-pinoresinol or (-)-pinoresinol, depending on the specific dirigent protein involved. The discovery of dirigent proteins provided a crucial understanding of how plants can achieve the synthesis of optically pure lignans.

Once pinoresinol is formed, it undergoes two sequential reduction steps catalyzed by the enzyme pinoresinol/lariciresinol reductase (PLR). This enzyme is a member of the isoflavone reductase family and plays a pivotal role in the lignan biosynthetic pathway.

In the first reduction step, PLR converts pinoresinol to lariciresinol. This reaction involves the reductive opening of one of the furan (B31954) rings of the pinoresinol molecule. The stereospecificity of this reduction is dependent on the specific PLR enzyme, which can vary between plant species.

The same pinoresinol/lariciresinol reductase (PLR) enzyme then catalyzes a second reduction, converting lariciresinol into secoisolariciresinol. This step involves the reductive opening of the remaining furan ring. The sequential action of PLR on pinoresinol is a key branching point in lignan biosynthesis, leading to the formation of various downstream lignans. Secoisolariciresinol itself is a significant lignan found in many plant-based foods and is a precursor to the mammalian enterolignans, enterodiol (B191174) and enterolactone (B190478), which are produced by the gut microbiota.

Key Steps in Lignan Biosynthesis from Coniferyl Alcohol
StepPrecursorProductKey Enzyme/Protein
DimerizationConiferyl alcoholPinoresinolDirigent Proteins (DIRs)
First ReductionPinoresinolLariciresinolPinoresinol/Lariciresinol Reductase (PLR)
Second ReductionLariciresinolSecoisolariciresinolPinoresinol/Lariciresinol Reductase (PLR)

Enzymatic Mechanisms of Feruloyl Ester Formation

The formation of feruloyl esters, such as the theoretical lariciresinol ferulate, involves the enzymatic attachment of a ferulic acid moiety to an alcohol group. This process is typically catalyzed by a class of enzymes known as feruloyl esterases.

Feruloyl esterases (FAEs) are a type of carboxylic acid hydrolase that can catalyze both the hydrolysis and synthesis of ester bonds between ferulic acid and various alcohols or sugars. While their natural role is often associated with the degradation of plant cell wall material by cleaving ferulic acid from polysaccharides, under specific conditions, these enzymes can be utilized for the synthesis of feruloyl esters.

The synthetic reaction often proceeds via a transesterification mechanism. In this process, an existing feruloyl ester (such as ethyl ferulate or methyl ferulate) acts as the acyl donor. The feruloyl esterase facilitates the transfer of the feruloyl group from the donor molecule to an acceptor alcohol, such as lariciresinol. This reaction is often carried out in non-aqueous or low-water environments to favor synthesis over hydrolysis. The versatility of feruloyl esterases allows for the potential synthesis of a wide range of novel feruloylated compounds.

Potential Biosynthetic Route for this compound

The formation of this compound originates from the convergence of two major branches of the phenylpropanoid pathway: the biosynthesis of lignans and the production of hydroxycinnamic acids. Lariciresinol is a lignan synthesized from monolignol precursors, while the ferulate moiety is derived from ferulic acid, a key intermediate in the same overarching pathway.

The biosynthesis of lariciresinol begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps into p-coumaroyl-CoA. This molecule serves as a critical branch point. One path leads to the formation of monolignols, such as coniferyl alcohol. Two molecules of coniferyl alcohol are coupled to form the lignan pinoresinol. This reaction is followed by a reduction step catalyzed by pinoresinol-lariciresinol reductase (PLR), which converts pinoresinol into lariciresinol researchgate.netnih.gov. Some PLR enzymes can further reduce lariciresinol to secoisolariciresinol, but specific PLRs terminate at lariciresinol researchgate.netnih.gov.

The ferulate portion of the molecule is also synthesized from p-coumaroyl-CoA. This intermediate is converted to caffeoyl-CoA and subsequently methylated by caffeoyl-CoA O-methyltransferase (CCoAOMT) to produce feruloyl-CoA unl.edu. Feruloyl-CoA is the activated form of ferulic acid used in various metabolic reactions, including esterification.

The final step in the formation of this compound is a proposed esterification reaction. In this potential route, the pre-synthesized lariciresinol molecule acts as the alcohol acceptor for a feruloyl group. The reaction is likely catalyzed by an acyltransferase, which facilitates the transfer of the feruloyl group from the activated donor, feruloyl-CoA, to one of the hydroxyl groups on the lariciresinol backbone. While the specific enzymes catalyzing this final conjugation have not been fully characterized, this mechanism is a common strategy employed by plants to synthesize complex phenolic esters.

Genetic and Transcriptional Regulation of Lignan and Ferulate Biosynthesis

The biosynthesis of lariciresinol and ferulic acid precursors is a highly regulated process, controlled at both the genetic and transcriptional levels. This regulation ensures that the production of these compounds is coordinated with the plant's developmental stage and in response to environmental cues. The entire process is governed by a hierarchical network of genes, transcription factors, and post-transcriptional regulators like microRNAs.

Regulation by Specific Genes (e.g., PAL, C4H, 4CL, PLR, CCoAOMT, F5H)

The expression of specific biosynthetic genes is fundamental to the production of the necessary precursors for this compound. These genes encode the enzymes that catalyze distinct steps in the phenylpropanoid pathway. Down-regulation or inhibition of these genes can significantly decrease the output of the pathway nih.govnih.govfrontiersin.org. Key genes involved in this process are detailed below.

GeneEnzyme NameRole in the Biosynthetic Pathway
PAL Phenylalanine Ammonia-LyaseCatalyzes the first step of the phenylpropanoid pathway, converting phenylalanine into cinnamic acid nih.govswu.edu.cn.
C4H Cinnamate-4-HydroxylaseHydroxylates cinnamic acid to form p-coumaric acid nih.govswu.edu.cn.
4CL 4-Coumarate:CoA LigaseActivates p-coumaric acid by converting it to its CoA-thioester, p-coumaroyl-CoA, a central intermediate nih.govswu.edu.cn.
PLR Pinoresinol-Lariciresinol ReductaseA key enzyme in lignan biosynthesis that catalyzes the sequential reduction of pinoresinol to lariciresinol researchgate.net.
CCoAOMT Caffeoyl-CoA O-MethyltransferaseCatalyzes the methylation of caffeoyl-CoA to produce feruloyl-CoA, the activated form of ferulic acid nih.govnih.govfrontiersin.org.
F5H Ferulate-5-HydroxylaseA cytochrome P450-dependent monooxygenase that hydroxylates ferulate, coniferaldehyde, or coniferyl alcohol, leading to the synthesis of sinapyl alcohol and S-lignin units nih.govnih.govfrontiersin.orgnih.gov.

Role of Transcription Factors (e.g., MYB, SND1, ERF, bZIP, WRKY)

The coordinated expression of the biosynthetic genes is controlled by a complex network of transcription factors (TFs). These proteins bind to specific cis-acting regulatory elements in the promoters of target genes, thereby activating or repressing their transcription nih.gov.

MYB Transcription Factors : The MYB family is one of the most significant groups regulating the phenylpropanoid pathway. Specific R2R3-MYB proteins act as key activators. For instance, MYB58 and MYB63 in Arabidopsis directly activate the expression of lignin biosynthetic genes by binding to AC elements in their promoters nih.govnih.govmdpi.com. Conversely, other MYB factors, such as MYB4, can act as repressors of the pathway mdpi.com.

NAC Transcription Factors : Higher-level regulatory control is exerted by NAC domain TFs. SECONDARY WALL-ASSOCIATED NAC DOMAIN PROTEIN 1 (SND1) and its homologs function as master switches that activate the entire secondary cell wall biosynthetic program, including the genes for lignin, cellulose, and xylan nih.govfrontiersin.org. SND1 directly activates downstream TFs, including MYB46 and MYB83, which in turn activate the lignin-specific biosynthetic genes nih.govmdpi.com. Ectopic overexpression of SND1 has been shown to induce the expression of genes like CCoAOMT nih.gov.

WRKY, ERF, and bZIP Transcription Factors : Members of the WRKY, AP2/ERF (APETALA2/ethylene-responsive factor), and bZIP (basic region-leucine zipper) families are also implicated in regulating plant secondary metabolism, often in response to stress or defense signaling mdpi.comresearchgate.net. For example, WRKY TFs have been shown to regulate defense-related genes in the phenylpropanoid pathway, such as HCT frontiersin.org. These TFs contribute to the fine-tuning of the metabolic flux in response to specific physiological needs researchgate.net.

This hierarchical system, from master switches like SND1 to direct activators like MYB58/63, allows for precise and robust control over the production of lignans and other phenylpropanoids nih.govresearchgate.net.

Influence of microRNAs in Biosynthetic Pathways

In addition to transcriptional control, the biosynthesis of lignans and ferulates is also subject to post-transcriptional regulation by microRNAs (miRNAs) nih.govnih.gov. MiRNAs are small, non-coding RNA molecules that play a crucial role in gene silencing by binding to complementary sequences on target messenger RNAs (mRNAs), leading to their cleavage or translational repression nih.gov.

The regulation of the phenylpropanoid pathway by miRNAs is an area of growing research nih.govresearchgate.net. Studies have identified several miRNAs that target the transcripts of key biosynthetic enzymes or the transcription factors that regulate them nih.gov. For example, in Populus tomentosa, miR6443 has been shown to specifically target the mRNA of F5H2 (Ferulate 5-hydroxylase 2), repressing its expression and thereby modulating the composition of lignin researchgate.net. Similarly, other miRNAs have been found to target genes such as 4CL and C4H nih.gov. This layer of miRNA-mediated regulation adds another level of complexity and precision, allowing the plant to rapidly modulate the metabolic output of the pathway in response to developmental and environmental signals nih.govresearchgate.net.

Chemical Synthesis and Derivatization of Lariciresinol Ferulate and Analogues

Total Synthesis Approaches for Lignan (B3055560) and Feruloyl Structures

The construction of lariciresinol (B1674508) ferulate first requires the synthesis of its two constituent parts: the lariciresinol lignan core and the feruloyl moiety.

Lignan Skeleton Synthesis: The total synthesis of furofuran lignans (B1203133), such as lariciresinol, has been a subject of extensive research. These strategies often focus on the stereocontrolled formation of the 3,7-dioxabicyclo[3.3.0]octane skeleton. Common approaches include:

Biomimetic Oxidative Coupling: Lignans are formed in nature through the oxidative dimerization of two phenylpropane units. wikipedia.org Synthetic methods can mimic this by using one-electron oxidants to couple precursors like coniferyl alcohol or ferulic acid esters. wikipedia.org

Cycloaddition Reactions: Palladium-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 2-nitroacrylates has been developed as an efficient method to construct the tetrahydrofuran (B95107) core with three stereocenters, which is a key intermediate for furofuran lignans. franciscoploulab.eunih.gov

Radical Cyclization: Intramolecular radical cyclization of specific epoxy ethers can be used to form the furan (B31954) ring system of lariciresinol and its analogues. mdpi.com

C-H Insertion Reactions: Rhodium-catalyzed intramolecular C-H insertion of α-diazo-γ-butyrolactones provides a regio- and stereoselective route to the furofuranone motif, a precursor to the lignan skeleton. nih.gov

Feruloyl Structure Synthesis: Ferulic acid (3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid) is more readily accessible. Chemical synthesis is typically achieved through the condensation reaction of vanillin (B372448) with malonic acid, often catalyzed by an amine like piperidine (B6355638) or benzylamine. nih.gov While effective, this method can require long reaction times, though optimizations using different catalysts and solvents have significantly reduced this. nih.gov Ferulic acid can also be sourced naturally from plant materials through alkaline hydrolysis of feruloyl esters present in lignocellulose. nih.gov

Synthetic Strategies for Lariciresinol Ferulate and Related Esters

Once lariciresinol and ferulic acid are obtained, the final step is their covalent linkage via an ester bond. This involves the esterification of the primary hydroxyl group on the lariciresinol skeleton with the carboxylic acid group of ferulic acid.

The formation of the feruloyl ester bond is a critical transformation. Both chemical and enzymatic methods are employed to attach ferulic acid to hydroxyl-bearing molecules like lariciresinol.

Chemical Esterification: Standard esterification methods can be applied, though they require careful protection of the reactive phenolic hydroxyl groups on both the lariciresinol and ferulic acid moieties to prevent side reactions. A common strategy involves:

Protection: The phenolic groups are protected using groups like benzyl (B1604629) or silyl (B83357) ethers.

Coupling: The protected ferulic acid is activated (e.g., as an acyl chloride or using coupling reagents like DCC/DMAP) and reacted with the protected lariciresinol.

Deprotection: The protecting groups are removed to yield the final product.

Microwave-assisted esterification has emerged as a highly efficient method for synthesizing alkyl ferulates, offering shorter reaction times and higher yields compared to traditional heating. scilit.com

Enzymatic Esterification: Enzymatic methods offer a greener and more selective alternative, often avoiding the need for protecting groups.

Lipase-Catalyzed Esterification: Lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), are highly effective in catalyzing the esterification of ferulic acid with alcohols. These reactions are often performed in organic solvents to shift the equilibrium towards ester formation. Lipases show high selectivity for aliphatic hydroxyl groups, which would favor the desired reaction at the primary alcohol of lariciresinol over the phenolic hydroxyls.

Feruloyl Esterase (FAE)-Catalyzed Transesterification: FAEs can be used in reverse (transesterification mode) to synthesize feruloyl esters. This can be achieved by reacting an activated feruloyl donor, such as vinyl ferulate, with the alcohol (lariciresinol). This chemoenzymatic approach can significantly shorten synthetic routes and improve yields.

Below is a table summarizing various esterification approaches.

MethodCatalyst/ReagentKey FeaturesReference
Classical Chemical EsterificationAcid (e.g., H₂SO₄), Coupling Agents (e.g., DCC)Requires protection of phenolic groups; can have long reaction times. scilit.com
Microwave-Assisted EsterificationAcid CatalystHighly efficient, rapid reaction times (minutes), high yields. scilit.com
Lipase-Catalyzed EsterificationImmobilized Lipase (e.g., CALB)High selectivity for aliphatic alcohols, mild reaction conditions, no protection needed.
FAE-Catalyzed TransesterificationFeruloyl Esterase (FAE)Uses activated feruloyl donor (e.g., vinyl ferulate), high yields, chemoenzymatic approach.

The lariciresinol skeleton itself can be modified to create analogues prior to esterification. A key site for modification is the primary hydroxyl group (-CH₂OH) at the C-9 position. For instance, the synthesis of (+)-Lariciresinol 3a-acetate involves the acetylation of this primary alcohol on the tetrahydrofuran ring. This demonstrates that the hydroxyl group is accessible for various chemical transformations, including esterification with moieties other than ferulate, or conversion to other functional groups to explore structure-activity relationships. Such modifications can alter the compound's lipophilicity, steric profile, and potential interactions with biological targets.

Creation of Novel Derivatives with Enhanced Bioactivity Profiles

The creation of novel derivatives of this compound aims to improve its physicochemical properties and biological activities. By modifying the core structure, researchers can enhance potency, selectivity, solubility, or metabolic stability.

Modification of the Feruloyl Moiety: The phenolic hydroxyl and methoxy (B1213986) groups on the ferulic acid portion are key to its antioxidant activity. Esterifying other molecules, such as amino acid esters, to ferulic acid has been shown to create derivatives with potentially improved properties. Similar strategies could be applied to this compound, where the phenolic group of the feruloyl moiety could be further functionalized.

Modification of the Lariciresinol Core: The two phenolic rings of the lariciresinol backbone are also sites for modification. Altering the substitution pattern (e.g., number and position of hydroxyl and methoxy groups) can impact bioactivity.

Esterification with Bioactive Acids: The primary alcohol of lariciresinol can be esterified with a range of other biologically active carboxylic acids to create hybrid molecules. This approach seeks to combine the pharmacological profiles of two different molecules into a single compound with potentially synergistic or novel effects.

The goal of such derivatization is often to enhance specific activities, such as antioxidant, anti-inflammatory, or antiviral effects, which have been reported for both lignans and ferulic acid individually. For example, (−)-Lariciresinol has been shown to inhibit the hepatitis B virus. Creating ferulate and other esters of this lignan could modulate this activity.

Stereochemical Considerations in Synthesis

Stereochemistry is of paramount importance in the synthesis and biological activity of lignans. Lariciresinol has three contiguous chiral centers (C7, C8, and C8' in older nomenclature, or C2, C3, and C4 in IUPAC tetrahydrofuran nomenclature), leading to the possibility of eight stereoisomers.

Stereoselective Synthesis: The total synthesis of lariciresinol must control the relative and absolute stereochemistry of these centers. Strategies often employ chiral starting materials or asymmetric reactions. For example, the configuration of the benzylic positions can be constructed through stereospecific SN1 or SN2 intramolecular etherification reactions. Stereoselective hydroboration has also been used to establish specific configurations.

Impact on Bioactivity: Different stereoisomers of a lignan can exhibit vastly different biological activities. Studies on all eight stereoisomers of lariciresinol revealed that their plant growth inhibitory activities varied significantly, demonstrating that stereochemistry is a critical factor influencing bioactivity. Therefore, any synthesis of this compound intended for biological evaluation must produce a stereochemically pure compound.

Enzymatic Control: In nature, enzymes like pinoresinol-lariciresinol reductases (PLRs) exert strict stereochemical control over lignan biosynthesis, often producing a single enantiomer. The existence of PLRs with opposite enantiospecificities in different plant organs highlights nature's precise regulation of stereochemistry. Synthetic strategies, particularly chemoenzymatic ones, aim to replicate this level of control.

The table below details the stereoisomers of Lariciresinol.

Compound NameStereochemistry (IUPAC)Trivial NameReference
(+)-Lariciresinol2S, 3R, 4RNatural Lariciresinol
(-)-Lariciresinol (B1260115)2R, 3S, 4SEnantiomer of natural form
Other IsomersVarious combinations (e.g., 2R, 3R, 4R)Synthetic Stereoisomers

Molecular Mechanisms of Action and Preclinical Pharmacological Effects

Antioxidant Activities and Cellular Redox Regulation

The potential antioxidant capacity of lariciresinol (B1674508) ferulate can be understood by examining the distinct yet complementary actions of lariciresinol and ferulic acid derivatives. These actions include directly neutralizing harmful free radicals and modulating the body's intrinsic antioxidant defense systems.

In vitro studies have demonstrated that (+)-lariciresinol possesses potent and broad-spectrum radical scavenging properties. nih.govresearchgate.net It effectively neutralizes the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical in a dose-dependent manner, a mechanism that involves hydrogen atom transfer. researchgate.net Furthermore, lariciresinol efficiently reduces the ABTS (2,2'-azinobis-(3-ethylbenzothiazoline)-6-sulfonic acid) radical cation, which acts via a combination of electron and hydrogen atom transfer. researchgate.net Its comprehensive antioxidant activity extends to scavenging physiologically relevant radicals, including superoxide (B77818) anions (O₂•⁻) and hydroxyl radicals (OH•). researchgate.netmdpi.com

Similarly, various phytosteryl ferulates and ferulic acid itself exhibit strong free radical scavenging activity, comparable in some assays to alpha-tocopherol. researchgate.net This capacity is crucial for neutralizing reactive species that can damage cellular components. researchgate.netnih.gov The quenching of DPPH and ABTS radicals is a recognized method for evaluating the antioxidant capacity of such phenolic compounds. nih.govnih.govkspbtjpb.orgmdpi.com

ComponentRadical ScavengedAssayKey FindingCitations
(+)-LariciresinolDPPHSpectrophotometryShows significant, dose-dependent scavenging activity. researchgate.netresearchgate.net
(+)-LariciresinolABTSSpectrophotometryDose-dependently reduces the ABTS radical cation. researchgate.netresearchgate.net
(+)-LariciresinolSuperoxide (O₂•⁻)In vitro assayDemonstrates strong superoxide scavenging capacity. mdpi.com
(+)-LariciresinolHydroxyl (OH•)In vitro assayExhibits strong hydroxyl radical scavenging activity. mdpi.com
Phytosteryl FerulatesDPPHSpectrophotometryExerted strong free radical scavenging comparable to α-tocopherol. researchgate.net

Beyond direct scavenging, a critical aspect of antioxidant defense is the upregulation of the body's own protective enzymes. glisodin.org (+)-Lariciresinol has been shown to markedly increase both the transcriptional (mRNA) and translational (protein) levels of key antioxidant enzymes, including superoxide dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT), in murine macrophage cells. nih.govmq.edu.au These enzymes are vital for cellular homeostasis; SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified into water by CAT and GPx. nih.govnih.govmdpi.com

Ferulic acid, the precursor to the ferulate moiety, has also been shown to bolster these endogenous defenses. In animal models of diabetes, supplementation with ferulic acid led to increased activities of SOD, CAT, and GPx, helping to counteract the heightened oxidative stress associated with the condition. mdpi.com

ComponentEnzyme SystemEffectModel SystemCitations
(+)-LariciresinolSOD, GPx, CatalaseMarkedly increased transcriptional and translational levels.RAW 264.7 Macrophage Cells nih.govmq.edu.au
Ferulic AcidSOD, GPx, CatalaseIncreased enzyme activities.Diabetic Animal Models mdpi.com

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. mdpi.comnih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus, where it activates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1). nih.govresearchgate.net

Studies have elucidated that (+)-lariciresinol is a potent activator of this pathway. nih.gov Treatment with lariciresinol increases the mRNA and protein levels of Nrf2 and promotes its translocation from the cytosol to the nucleus. researchgate.net This activation leads to a corresponding increase in the expression of its downstream target, HO-1. nih.govmq.edu.au The mechanism underlying this activation involves the phosphorylation of the p38 mitogen-activated protein kinase (MAPK), as inhibiting p38 was found to suppress the lariciresinol-induced activation of Nrf2 and subsequent HO-1 expression. nih.govresearchgate.net

ComponentPathway ComponentEffectMechanismCitations
(+)-LariciresinolNrf2Increased mRNA and protein levels; promoted nuclear translocation.Mediated by p38 MAPK phosphorylation. nih.govresearchgate.net
(+)-LariciresinolHO-1Increased transcriptional and translational activity.Downstream effect of Nrf2 activation. nih.govmq.edu.au

Reactive oxygen species (ROS) are highly reactive molecules, such as superoxide anions and hydrogen peroxide, that are generated during normal metabolism. nih.gov While they have roles in cell signaling, their overproduction leads to oxidative stress and cellular damage. mdpi.comfrontiersin.org

Preclinical research demonstrates that (+)-lariciresinol can effectively inhibit the generation of intracellular ROS in a dose-dependent manner without exhibiting cytotoxicity. nih.govnih.gov In studies using murine macrophage (RAW 264.7) cells stimulated with the free radical generator AAPH, lariciresinol pretreatment significantly suppressed the production of ROS. researchgate.netnih.gov Similarly, various phytosteryl ferulates have been shown to decrease ROS levels in cell-based assays, indicating that the ferulate structure contributes to this protective effect. researchgate.net This inhibitory action is a key mechanism for preventing the initiation of oxidative damage. researcher.life

ComponentEffectModel SystemInducerCitations
(+)-LariciresinolDose-dependent inhibition of ROS generation.RAW 264.7 Macrophage CellsAAPH nih.govresearchgate.netnih.gov
Phytosteryl FerulatesDecreased intracellular ROS levels.NIH 3T3 Fibroblast CellsH₂O₂ researchgate.net

Lipid peroxidation is a destructive chain reaction where free radicals attack lipids in cell membranes, leading to cellular damage and the formation of harmful secondary products like malondialdehyde (MDA). frontiersin.orgnih.gov The ability of an antioxidant to inhibit this process is a critical measure of its protective efficacy. nih.gov

Research using thiobarbituric acid-reactive substances (TBARS) assays, which measure byproducts of lipid peroxidation like MDA, has shown that phytosteryl ferulates provide strong antioxidation of lipid membranes. researchgate.net This protective effect was found to be comparable to that of alpha-tocopherol. researchgate.net The ferulate moiety is crucial for this activity, as the sterol component alone did not show similar effects. researchgate.net This suggests that the ferulate structure is key to protecting cellular membranes from oxidative degradation.

ComponentEffectAssayKey FindingCitations
Phytosteryl FerulatesStrong antioxidation of lipid membranes.TBARSActivity was comparable to α-tocopherol. researchgate.net
LariciresinolStrong lipid peroxidation inhibition.In vitro modelsExhibited strong inhibitory effects. mdpi.com

Anti-inflammatory Mechanisms

Chronic inflammation is closely linked to oxidative stress and is a key factor in many diseases. mdpi.comlupinepublishers.com The anti-inflammatory properties of lariciresinol ferulate can be inferred from the activities of both lariciresinol and, more extensively, ferulic acid.

Lariciresinol itself has been noted to have anti-inflammatory properties. caringsunshine.comresearchgate.net A glycoside of lariciresinol was found to attenuate virus-induced activation of Nuclear Factor-kappa B (NF-κB) and suppress the expression of pro-inflammatory molecules like IL-6 and TNF-α. nih.gov

Ferulic acid is well-documented as a potent anti-inflammatory agent that acts through multiple molecular pathways. nih.govnih.gov It effectively modulates key inflammation-related signaling cascades, including NF-κB and MAPKs. nih.govmdpi.com The NF-κB pathway is a central regulator of inflammation, and ferulic acid has been shown to inhibit its activation by preventing the phosphorylation of inhibitory proteins like IκBα. lupinepublishers.comnih.gov By suppressing these signaling pathways, ferulic acid reduces the production and secretion of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), thereby attenuating the inflammatory response. mdpi.comnih.govnih.gov

ComponentTarget Pathway/MoleculeMechanism of ActionCitations
Lariciresinol GlycosideNF-κBAttenuated virus-induced activation. nih.gov
Lariciresinol GlycosideIL-6, TNF-α, IL-8, etc.Suppressed expression following viral infection. nih.gov
Ferulic AcidNF-κB PathwayInhibits activation by blocking IκBα phosphorylation. nih.govnih.gov
Ferulic AcidMAPK PathwayModulates signaling to reduce inflammatory response. nih.govmdpi.com
Ferulic AcidPro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Inhibits production and secretion. mdpi.comnih.govnih.gov

Information regarding the specific biological activities of this compound is not available in publicly accessible research literature.

Following a comprehensive search for scientific data on the chemical compound "this compound," it has been determined that there is no available information detailing its specific molecular mechanisms of action or preclinical pharmacological effects as outlined in the requested article structure.

The search did identify literature on the individual components, Lariciresinol and Ferulic acid , which have been studied for their distinct biological properties. Research exists on the anti-inflammatory, antiproliferative, and apoptosis-inducing effects of these separate compounds.

However, no studies were found that investigate the conjugated molecule "this compound" in the context of:

Inhibition of the NF-κB signaling pathway.

Suppression of pro-inflammatory mediators such as COX-2, iNOS, or PGE2.

Reduction of pro-inflammatory cytokines like IL-1β, IL-6, or TNF-α.

Crosstalk with the Nrf2 pathway.

Antiproliferative and apoptosis-inducing effects in cancer cell lines.

While the compound "this compound" is mentioned in phytochemical literature concerning wood extractives from conifers, this research does not extend to the pharmacological activities specified.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for the specific compound "this compound." Synthesizing information based on its constituent parts would be speculative and would not represent the actual, unstudied biological activity of the compound .

Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines

Induction of Apoptosis through Intrinsic and Extrinsic Pathways

Regulation of Pro-apoptotic (BAX, CASP9, TP53) and Anti-apoptotic (BCL-2) Gene Expression

Lariciresinol has been shown to modulate the expression of critical genes involved in the apoptotic process. In studies involving the human breast cancer cell line SkBr3, treatment with lariciresinol resulted in a significant overexpression of pro-apoptotic genes and a concurrent underexpression of anti-apoptotic genes. Specifically, the expression of key genes that promote cell death, such as BAX (Bcl-2-associated X protein), CASP9 (Caspase-9), and TP53 (Tumor Protein 53), was upregulated. Conversely, the expression of the anti-apoptotic gene BCL-2 (B-cell lymphoma 2), which functions to inhibit apoptosis, was markedly reduced. This shift in the balance between pro- and anti-apoptotic gene expression is a crucial mechanism for inducing programmed cell death in cancer cells.

Cell Cycle Arrest Mechanisms (e.g., G1, S Phases)

The regulation of the cell cycle is a critical target in cancer therapy. Ferulic acid, a phenolic acid that forms an ester linkage with lariciresinol in this compound, has been observed to induce cell cycle arrest, primarily at the G0/G1 phase.. This arrest is often mediated by the upregulation of cell cycle inhibitors like p53 and p21 and the downregulation of key progression proteins such as Cyclin D1 and Cyclin E. Studies on prostate cancer cell lines demonstrated that ferulic acid could increase the expression of genes related to cell cycle inhibition, including RB1 and TP53, leading to cell cycle arrest in PC-3 cells.. By halting the cell cycle, these compounds can prevent the proliferation of cancerous cells..

Modulation of Cellular Signaling Pathways (e.g., ATM/Chk2, ATR/Chk1, PI3K/AKT/mTOR, Notch, Wnt)

This compound and its constituents are implicated in the modulation of several critical cellular signaling pathways that govern cell growth, proliferation, and survival. The ferulic acid component, in particular, has been shown to inhibit multiple oncogenic pathways, including the PI3K/AKT/mTOR, Notch, and Wnt signaling cascades. The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism and growth and is frequently hyperactivated in cancer. Ferulic acid can block the activation of this pathway, thereby impeding cancer cell progression. Furthermore, both the Wnt and Notch signaling pathways, which are crucial for embryonic development and tissue homeostasis, can be aberrantly activated in cancers.. The inhibition of these pathways represents a significant mechanism for the anti-neoplastic effects of related compounds.

Cytotoxicity Studies in Various Cancer Cell Lines (in vitro)

In vitro studies have demonstrated the cytotoxic effects of lariciresinol against various cancer cell lines. Research on the SkBr3 breast cancer cell line revealed that lariciresinol treatment leads to a concentration-dependent decrease in cell growth, survival, and proliferation. The cytotoxic effects of lariciresinol were also evaluated in comparison to other lignans (B1203133) on SkBr3 cells, as well as on non-cancerous human embryonic kidney (HEK-293) and fibroblast cells. These studies found that while lariciresinol exhibited toxicity towards cancer cells, it had a lower cytotoxic effect on healthy cells, suggesting a degree of selectivity. The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%.

In Vitro Cytotoxicity of Lariciresinol on Various Cell Lines
Cell LineCell TypeTime (hours)IC50 (μM)Reference
SkBr3Human Breast Cancer24565.4 ± 4.5
SkBr3Human Breast Cancer48500.3 ± 3.7
HEK-293Human Embryonic Kidney (Non-cancerous)24>600
HEK-293Human Embryonic Kidney (Non-cancerous)48580.6 ± 2.9
FibroblastHuman Connective Tissue (Non-cancerous)24>600
FibroblastHuman Connective Tissue (Non-cancerous)48525.7 ± 5.2

Enzyme Modulatory Activities

Inhibition of Key Metabolic Enzymes (e.g., Xanthine (B1682287) Oxidase, Lipoxygenase, GST, HMG-CoA Reductase, Glucokinase, Hyaluronidase, α-glucosidase)

Lariciresinol and related compounds have demonstrated significant inhibitory activity against several key metabolic enzymes.

α-Glucosidase: Lariciresinol is a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. It exhibits competitive inhibition with an IC50 value of 6.97 ± 0.37 µM and an inhibitory constant (Ki) of 0.046 µM.

Xanthine Oxidase: This enzyme plays a role in the production of uric acid. While direct data on lariciresinol is limited, plant extracts containing similar phenolic structures have shown significant xanthine oxidase inhibitory activity.

Lipoxygenase: Various plant extracts rich in polyphenols have demonstrated potent anti-lipoxygenase activities, suggesting that compounds like lariciresinol may also inhibit this enzyme, which is involved in inflammatory pathways.

Glutathione S-Transferase (GST): While there is no direct data for this compound, a closely related compound, (+)-lariciresinol 9'-p-coumarate, has been identified as an inhibitor of GST, an enzyme critical for detoxification processes.

Enzyme Inhibitory Activity of Lariciresinol and Related Compounds
EnzymeCompoundInhibitory ActivityReference
α-GlucosidaseLariciresinolIC50: 6.97 ± 0.37 µM
Xanthine OxidasePhenolic Compounds (General)Inhibitory activity demonstrated
LipoxygenasePhenolic Compounds (General)Inhibitory activity demonstrated
Glutathione S-Transferase (GST)(+)-lariciresinol 9'-p-coumarateInhibitory activity demonstrated

Effects on Platelet Aggregation and Related Enzymes

The modulation of platelet aggregation is a significant area of pharmacological research. While direct studies on lariciresinol are scarce, ferulic acid and its derivatives have been shown to possess good inhibitory effects on adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. Other related phenolic compounds, such as flavonoids and resveratrol, have also been reported to inhibit platelet aggregation induced by various agonists. These effects are often attributed to the inhibition of enzymes like cyclooxygenase and the antagonism of thromboxane (B8750289) receptors.

Antimicrobial and Antiviral Properties

While direct studies on the antimicrobial and antiviral properties of the combined compound this compound are limited, a significant body of preclinical research exists for its constituent parts, lariciresinol and ferulic acid. This research provides a foundational understanding of its potential biological activities.

In vitro studies have demonstrated that the components of this compound possess notable antimicrobial activities, primarily targeting the integrity of microbial cell membranes.

Ferulic Acid: As a hydroxycinnamic acid, ferulic acid has shown antimicrobial activity against a range of pathogenic bacteria. nih.gov Its mechanism of action involves causing irreversible alterations to the bacterial membrane's properties. nih.gov This includes changes in membrane charge and permeability, leading to the formation of pores or local ruptures. nih.gov The consequence of this membrane damage is the leakage of essential intracellular components, ultimately leading to bacterial cell death. nih.gov Studies on alkyl esters of ferulic acid have further confirmed that these compounds can damage the cell wall and biofilm of bacteria like Pseudomonas aeruginosa, causing the cell surface to become rough and wrinkled and leading to the leakage of proteins and nucleic acids. nih.gov

Lariciresinol: Research on lariciresinol has highlighted its potent antifungal properties, particularly against human pathogenic fungal strains such as Candida albicans. researchgate.net The primary mechanism of its fungicidal activity is the disruption of the fungal plasma membrane. researchgate.net Investigations using membrane-specific fluorescent probes have indicated that lariciresinol associates with the lipid bilayers of the fungal membrane, inducing permeabilization. researchgate.net This disruption of membrane integrity is a key factor in its antifungal effect, without causing significant hemolytic effects on human red blood cells. researchgate.net

CompoundMicroorganism(s) TestedObserved Mechanism of Action (in vitro)Reference(s)
Ferulic AcidEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Listeria monocytogenesInduces irreversible changes in membrane properties (charge, permeability); causes local rupture or pore formation, leading to leakage of intracellular constituents. nih.gov
Alkyl Ferulic Acid EstersPseudomonas aeruginosaDamages cell wall and inhibits biofilm formation; causes cell surface to wrinkle and rupture, leading to leakage of protein and nucleic acid. nih.gov
LariciresinolCandida albicans and other pathogenic fungiAssociates with lipid bilayers and induces membrane permeabilization, disrupting the fungal plasma membrane. researchgate.net

The antiviral properties of this compound's components have been investigated, with significant findings related to the activity of lariciresinol against the Hepatitis B virus (HBV).

Lariciresinol: (-)-Lariciresinol (B1260115), isolated from the roots of Isatis indigotica, has demonstrated potent inhibitory effects on HBV replication in in vitro models. mdpi.comnih.gov This activity was observed against both wild-type HBV and strains resistant to nucleos(t)ide analogues. mdpi.comnih.gov The primary mechanism of action is the inhibition of viral transcription. mdpi.comnih.gov Studies have revealed that (-)-lariciresinol blocks the production of viral RNA, which subsequently prevents the formation of viral proteins and new viral particles. mdpi.comnih.gov This reduction in HBV RNA is attributed to the inhibition of its transcription rather than its degradation. nih.gov Further analysis suggests that this transcriptional inhibition may be related to the regulation of hepatocyte nuclear factor 1α (HNF1α), a host transcription factor. nih.gov

Ferulic Acid: While specific data for this compound is not available, various derivatives of ferulic acid have been synthesized and tested for broad-spectrum antiviral activities. nih.gov These derivatives have shown inhibitory effects against viruses such as the respiratory syncytial virus (RSV), herpes simplex virus-1 (HSV-1), and enterovirus 71 (EV71) in cell culture models. nih.gov

CompoundVirus TestedObserved Mechanism of Action (in vitro)Reference(s)
(-)-LariciresinolHepatitis B Virus (HBV) (wild-type and resistant strains)Inhibits HBV DNA replication by blocking viral RNA production through transcriptional inhibition, potentially by regulating hepatocyte nuclear factor 1α (HNF1α). mdpi.comnih.gov
Ferulic Acid DerivativesRespiratory Syncytial Virus (RSV), Herpes Simplex Virus-1 (HSV-1), Enterovirus 71 (EV71)Demonstrated inhibitory effects on viral activity in cell cultures. nih.gov

Neuroprotective and Cardioprotective Actions (Preclinical Models)

Preclinical studies, primarily focusing on ferulic acid, indicate potential neuroprotective and cardioprotective benefits mediated through the modulation of oxidative stress and inflammation.

The neuroprotective potential of this compound is suggested by extensive research on ferulic acid's ability to counteract neuroinflammation and oxidative stress, key factors in the progression of neurodegenerative diseases. nih.gov

Ferulic Acid: In various preclinical models of neuronal damage, ferulic acid has displayed promising protective properties. nih.gov Its neuroprotective effects are largely ascribed to its potent antioxidant and anti-inflammatory activities. nih.govnih.gov Ferulic acid has been shown to ameliorate neurodegeneration by inhibiting the aggregation of β-amyloid oligomers and exerting anti-apoptotic effects. nih.govnih.gov It effectively mitigates oxidative stress, which contributes to mitochondrial dysfunction and impaired neurogenesis. nih.gov Furthermore, ferulic acid can inhibit microglial activation, a key process in neuro-inflammation. dntb.gov.ua

Lariciresinol: Although less studied in the context of neuroprotection, lariciresinol has also been shown to possess anti-inflammatory and antioxidant properties. In a rat model of arthritis, lariciresinol demonstrated an ability to modulate inflammatory pathways and significantly improve biomarkers of oxidative stress, such as malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GPx). researchgate.net These foundational anti-inflammatory and antioxidant capabilities suggest a potential contribution to the neuroprotective profile of this compound.

CompoundObserved Neuroprotective Mechanism (Preclinical)Reference(s)
Ferulic AcidExerts antioxidant, anti-inflammatory, and anti-apoptotic effects; inhibits β-amyloid aggregation; counteracts oxidative stress and neuroinflammation. nih.govnih.gov
LariciresinolDemonstrates anti-inflammatory properties and improves oxidative stress biomarkers (MDA, SOD, GPx) in non-neurological preclinical models. researchgate.net

The ferulate component of this compound has been the subject of multiple studies demonstrating its protective effects on the heart, particularly in animal models of myocardial ischemia/reperfusion (I/R) injury. nih.govnih.gov Myocardial I/R injury is a clinically significant condition where tissue damage occurs upon the restoration of blood flow to an ischemic part of the heart. bioworld.com

Ferulic Acid: In rat models of myocardial I/R, treatment with ferulic acid has been shown to significantly reduce the area of myocardial infarction and improve cardiac function. nih.govrdd.edu.iq The mechanisms behind this cardioprotective effect are multifaceted. Ferulic acid enhances the heart's antioxidant defenses by increasing the activities of enzymes like superoxide dismutase, catalase, and glutathione peroxidase. nih.gov Concurrently, it decreases levels of malondialdehyde, a marker of lipid peroxidation and oxidative stress. nih.gov

Furthermore, ferulic acid mitigates the inflammatory response associated with I/R injury by downregulating inflammatory markers such as COX-2 and NF-кB. nih.gov A key aspect of its cardioprotective action is the inhibition of ferroptosis, a form of iron-dependent regulated cell death implicated in I/R injury. nih.gov Ferulic acid was found to suppress ferroptosis, an effect similar to the known ferroptosis inhibitor ferrostatin-1, partly by upregulating the expression of AMPKα2 and Glutathione Peroxidase 4. nih.gov

CompoundAnimal ModelObserved Cardioprotective EffectsReference(s)
Ferulic AcidMyocardial Ischemia/Reperfusion (I/R) Injury (Rats)Reduces infarct size; improves cardiac function; increases antioxidant enzyme activity (SOD, CAT, GPx); decreases oxidative stress (MDA); downregulates inflammatory markers (COX-2, NF-кB); inhibits ferroptosis. nih.govnih.govrdd.edu.iq

Pharmacokinetics and Metabolism Studies Preclinical/animal Models

Absorption and Distribution in Animal Models

Upon oral administration in animal models, lariciresinol (B1674508) ferulate is likely to undergo initial hydrolysis in the gastrointestinal tract, separating it into lariciresinol and ferulic acid. The absorption and distribution would then proceed based on the distinct properties of these two molecules.

Ferulic Acid Moiety: Studies on ferulic acid and its simpler esters, such as ethyl ferulate, in rats indicate that ferulic acid is rapidly absorbed. ukaazpublications.com Free ferulic acid can be quickly absorbed from the rat stomach. nih.gov When administered as ethyl ferulate, peak plasma concentrations of the resulting ferulic acid were achieved in just 0.25 hours, demonstrating rapid absorption and subsequent clearance from the body. ukaazpublications.com Following absorption, ferulic acid is distributed to various tissues, with the highest concentrations typically found in the liver and kidney, the primary organs of metabolism and excretion. jbtr.or.kr

Lariciresinol Moiety: The absorption of the lariciresinol portion is significantly different. Like other plant lignans (B1203133), lariciresinol is poorly absorbed in its native form in the upper gastrointestinal tract. nih.govnih.gov The majority of ingested lariciresinol transits to the colon, where it becomes a substrate for the gut microbiota. nih.govtandfonline.com The metabolites produced by the microbiota, namely enterodiol (B191174) and enterolactone (B190478), are then absorbed into the bloodstream. tandfonline.com This process results in a significant delay in the appearance of lignan-derived metabolites in plasma, often 8-10 hours after ingestion of the parent lignan (B3055560). nih.gov

Table 1: Pharmacokinetic Parameters of Ferulic Acid in Rats Following Oral Administration of Ethyl Ferulate (150 mg/kg)


ParameterValue (Mean ± SD)
Cmax (Peak Plasma Concentration)18.38 ± 1.38 µg/mL
Tmax (Time to Peak Concentration)0.25 h
AUC (Area Under the Curve)8.95 ± 0.76 µg·h/mL
Volume of Distribution (Vd)1.25 ± 0.12 L/kg
Total Body Clearance (CLt)7.35 ± 0.57 L/h/kg

Data derived from studies on ethyl ferulate in rats, used as a proxy for the ferulic acid moiety. ukaazpublications.comresearchgate.net

Biotransformation Pathways

The biotransformation of lariciresinol ferulate is a multi-step process involving enzymatic action in the host and extensive metabolism by the gut microbiome.

The first critical step in the metabolism of this compound is the cleavage of the ester bond linking lariciresinol and ferulic acid. This reaction is catalyzed by a class of enzymes known as feruloyl esterases (FAEs). taylorfrancis.comwikipedia.org These enzymes are present in the gastrointestinal tract and are produced by certain gut microorganisms. researchgate.netresearchgate.net Their primary function is to hydrolyze ester bonds between hydroxycinnamic acids (like ferulic acid) and polysaccharides or other molecules, thereby liberating the constituent compounds. wikipedia.orgdiva-portal.org This hydrolysis releases free lariciresinol and free ferulic acid, making them available for subsequent absorption or further metabolism.

Following its release, lariciresinol undergoes extensive biotransformation by anaerobic bacteria in the colon. researchgate.net Lariciresinol is a well-established precursor for the production of mammalian lignans, also known as enterolignans. nih.govnih.govcambridge.org The metabolic cascade, carried out by various bacterial species, involves several key reactions:

Reduction: Pinoresinol, another plant lignan, is reduced by gut bacteria such as Enterococcus faecalis to form lariciresinol. mdpi.com

Demethylation and Dehydroxylation: The lariciresinol molecule is further processed by the gut microbiota through a series of demethylation and dehydroxylation reactions to produce enterodiol. nih.govresearchgate.net

Oxidation: Enterodiol is then oxidized by the microbiota to form enterolactone. nih.govresearchgate.net

These resulting enterolignans, enterodiol and enterolactone, are considered the primary biologically active metabolites of dietary lignans like lariciresinol. nih.govnih.gov

Both the ferulic acid and the absorbed enterolignans undergo Phase I and Phase II metabolism, primarily in the liver and intestinal wall, to increase their water solubility and facilitate excretion. longdom.orgfiveable.me

Ferulic Acid Metabolism: Once absorbed, free ferulic acid is subject to extensive metabolism. Phase I reactions can include reduction of the double bond on its side chain, demethylation, and dehydroxylation. mdpi.com However, the predominant pathway is Phase II conjugation. researchgate.net Ferulic acid is rapidly conjugated with glucuronic acid and sulfate (B86663) by UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes in the liver. jbtr.or.krmdpi.com This results in the formation of ferulic acid-glucuronide, ferulic acid-sulfate, and ferulic acid-sulfoglucuronide, which are the main forms found in circulation. mdpi.com

Enterolignan Metabolism: After enterodiol and enterolactone are absorbed from the colon, they also undergo extensive Phase II conjugation. tandfonline.com This occurs in both the enterocytes (intestinal cells) and hepatocytes (liver cells). researchgate.net The primary metabolites are glucuronide and sulfate conjugates of enterodiol and enterolactone, which are then distributed systemically via the portal vein. tandfonline.com While some Phase I metabolism of plant lignans by hepatic cytochrome P450 enzymes has been observed in rat liver microsomes, this is considered a minor pathway for orally ingested lignans compared to the highly efficient conversion by gut microflora. nih.gov

Elimination Pathways

The elimination of metabolites derived from this compound occurs through different routes and at different rates.

Metabolites of Ferulic Acid: The conjugated metabolites of ferulic acid are water-soluble and are rapidly eliminated from the body. The primary route of excretion is via the kidneys into the urine. jbtr.or.krresearchgate.net Studies in animal models show that over 90% of the urinary excretion of ferulic acid metabolites occurs within the first six hours after ingestion. sci-hub.se A smaller portion is also eliminated through bile into the feces. jbtr.or.kr

Metabolites of Lariciresinol (Enterolignans): The elimination of enterolignan conjugates is a slower process. After being metabolized in the liver, these conjugates are secreted into the bile and re-enter the intestine, a process known as enterohepatic circulation. nih.govtandfonline.com This recirculation prolongs their presence in the body. Ultimately, the enterolignan conjugates are eliminated in both the feces and urine. tandfonline.com Studies tracking the excretion of lignan precursors show that up to 40% can be excreted as enterolignans in the urine over a 72-hour period. nih.gov

Table 2: Elimination Pharmacokinetic Parameters of Enterolignans (Human Data)


MetaboliteElimination Half-Life (t½) (Mean ± SD)Mean Residence Time (MRT) (Mean ± SD)
Enterodiol4.4 ± 1.3 h20.6 ± 5.9 h
Enterolactone12.6 ± 5.6 h35.8 ± 10.6 h

Data from a human study following administration of a lignan precursor, illustrating the kinetics of the key metabolites derived from the lariciresinol moiety. nih.gov

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Lariciresinol (B1674508) Ferulate and Metabolites

Chromatographic techniques are fundamental in the separation and analysis of Lariciresinol ferulate and its metabolic derivatives. These methods leverage the differential partitioning of compounds between a stationary and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (PDA, UV-Vis, Coulometric)

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of phenolic compounds like this compound. jfda-online.comnih.gov Reversed-phase HPLC is frequently employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. nih.govconicet.gov.arnih.gov Gradient elution, where the composition of the mobile phase is varied during the analysis, is often used to achieve optimal separation of a wide range of compounds. jfda-online.commyfoodresearch.com

Various detectors can be coupled with HPLC to identify and quantify the separated compounds:

Photodiode Array (PDA) and UV-Vis Detectors: These detectors measure the absorbance of UV-Vis light by the analyte. myfoodresearch.commdpi.com Phenolic compounds, including this compound, possess chromophores that absorb light in the UV region, making this a suitable detection method. jfda-online.comresearchgate.net The wavelength for detection is typically set at the absorbance maximum of the compound of interest to ensure high sensitivity. jfda-online.com For instance, ferulic acid, a component of this compound, is often detected around 320 nm. jfda-online.com

Coulometric Detectors: This highly sensitive and selective detection method is particularly useful for the analysis of lignans (B1203133). nih.gov It involves the use of electrodes set at specific potentials to detect electrochemically active compounds. nih.gov This technique allows for the quantitation of lignans like lariciresinol in various foodstuffs down to the upper ppb-range. nih.gov

A typical HPLC setup for the analysis of related phenolic compounds is detailed in the table below.

ParameterSpecification
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of acetonitrile (B52724) and acidified water (e.g., with acetic acid or formic acid)
Flow Rate 0.8 - 1.0 mL/min
Detection UV-Vis at 278-320 nm
Temperature 25 - 35 °C

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. This typically involves silylation to convert polar functional groups into less polar and more volatile derivatives. mdpi.com

GC coupled with Mass Spectrometry (GC-MS) provides both chromatographic separation and mass-based identification of the analytes. mdpi.comnih.govjmb.or.kr The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each compound. nih.govjmb.or.kr This allows for the identification of compounds by comparing their mass spectra to libraries of known compounds. jmaterenvironsci.com GC-MS is a highly sensitive and selective method for the analysis of complex mixtures. nih.gov

The table below outlines typical parameters for a GC-MS analysis of related phenolic acids.

ParameterSpecification
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm)
Carrier Gas Helium
Injection Mode Split or splitless
Oven Temperature Program Ramped from a low initial temperature to a high final temperature
Ionization Electron Impact (EI)
Detector Mass Spectrometer

Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-ESI-QTOF-MS/MS, LC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. conicet.gov.arnih.gov When coupled with mass spectrometry, UPLC-MS becomes a highly potent tool for the analysis of complex biological samples. nih.govnih.govresearcher.lifeanu.edu.au

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. massbank.eu Quadrupole Time-of-Flight (QTOF) mass spectrometers provide high mass accuracy and resolution, enabling the confident identification of compounds and their metabolites. massbank.eu Tandem mass spectrometry (MS/MS) capabilities allow for the structural elucidation of unknown compounds by fragmenting a precursor ion and analyzing the resulting product ions. nih.govnih.gov

Spectroscopic Methods (e.g., NMR, UV-Vis Spectroscopy)

Spectroscopic methods are invaluable for the structural elucidation and characterization of this compound.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to its phenolic and ferulic acid moieties. jfda-online.com It is often used in conjunction with chromatography for detection and quantification. mdpi.com

Other Analytical Approaches (e.g., Thin Layer Chromatography, Capillary Electrophoresis)

While HPLC and GC-MS are the most common techniques, other analytical methods can also be employed for the analysis of this compound and related compounds.

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for the separation and qualitative analysis of compounds. rjpbcs.comdergipark.org.tracademicjournals.org It can be used for screening plant extracts for the presence of phenolic compounds and for monitoring the progress of chemical reactions. rjpbcs.comacademicjournals.orgnih.gov Different spray reagents can be used to visualize the separated spots on the TLC plate, providing some degree of selectivity. academicjournals.org

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.govnih.gov It offers advantages such as high efficiency, short analysis times, and low consumption of samples and reagents. nih.govnih.gov CE can be coupled with various detectors, including UV-Vis and mass spectrometry, for the analysis of a wide range of compounds. nih.govmdpi.comresearchgate.net

Challenges in Quantitative Analysis in Complex Biological Matrices

The quantitative analysis of this compound and its metabolites in complex biological matrices such as plasma, urine, or tissue extracts presents several challenges. mdpi.comresearchgate.netmdpi.com

Matrix Effects: The presence of other components in the biological matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. researchgate.net This can significantly affect the accuracy and precision of the quantitative analysis.

Analyte Stability: this compound may be susceptible to degradation during sample collection, storage, and processing. nih.gov Enzymatic degradation and pH-related instability are common issues that need to be addressed to ensure accurate quantification. mdpi.comnih.gov

Low Concentrations: The concentrations of this compound and its metabolites in biological samples are often very low, requiring highly sensitive analytical methods for their detection and quantification. mdpi.comnih.gov

Structural Similarity: The presence of structurally similar compounds, including isomers and isobars, can pose a challenge for selective quantification, especially with less specific detection methods. nih.gov

To overcome these challenges, meticulous method development and validation are essential. This includes optimizing sample preparation techniques to remove interfering substances and pre-concentrate the analyte, as well as using appropriate internal standards to correct for matrix effects and variations in instrument response. mdpi.comresearchgate.net

Based on a comprehensive search of available scientific literature, it has been determined that there is insufficient public information to generate a detailed article on the chemical compound "this compound" that adheres to the specific structure and content requirements of your request.

While the existence of "this compound" is noted in specialized literature, specifically in studies on wood extractives from conifers, the broader scientific data required to populate the requested sections on its mechanisms of action, structure-activity relationships, synthetic routes, and comparative preclinical studies is not available in the public domain. doria.fi

The current body of research focuses extensively on the individual components, Lariciresinol and Ferulic Acid (and its other derivatives) , rather than the specific ester "this compound." There is a wealth of information on the biosynthesis, bioactivity, and preclinical evaluation of these parent compounds. However, generating content based on these individual molecules would not meet the explicit requirement of focusing solely on "this compound."

Therefore, we are unable to provide an article that would be both scientifically accurate and compliant with the detailed outline provided. To proceed, further primary research on "this compound" would be necessary to generate the specific data points requested.

Q & A

Q. What analytical methods are recommended for quantifying lariciresinol ferulate in plant extracts?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS) is widely used due to its specificity for phenolic compounds. For example, a study on Isatis indigotica utilized HPLC to quantify lariciresinol at 280 nm, achieving a detection limit of 0.5 µg/mL . Ensure calibration with authentic standards and validate methods using spike-recovery tests (80–120% recovery range). Avoid spectrophotometric methods for complex matrices due to interference risks .

Q. How can researchers optimize extraction protocols for this compound?

Use a factorial design to test variables like solvent polarity (e.g., methanol:water ratios), temperature (40–60°C), and extraction time (1–3 hours). For lignans, enzymatic pretreatment (cellulase) improves yield by 30–40% by breaking cell walls. Centrifugation (10,000 ×g, 15 min) and filtration (0.45 µm) are critical post-extraction to remove particulates .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s biosynthetic regulation?

Contradictory gene function reports (e.g., PLR1 vs. PLR2/3 in I. indigotica) require RNA interference (RNAi) and overexpression studies. In one case, silencing IiPLR1 reduced lariciresinol by 90%, whereas PLR2/3 suppression had negligible effects, clarifying its dominant role. Cross-validate with RT-qPCR and LC-MS to link gene expression to metabolite levels .

Q. How should stability studies for this compound in lipid-rich matrices be designed?

Emulate protocols from fish oil-enriched milk studies:

  • Store samples at 5°C for 13 days.
  • Monitor degradation via carbonyl content (Figure 7) and volatile compounds (e.g., 1-penten-3-one, Figure 3) using GC-MS.
  • Partitioning assays (oil/emulsion vs. aqueous phases) reveal compound localization (Figure 8). Hydrophobic derivatives (e.g., dodecyl ferulate) stabilize in oil phases, while hydrophilic forms degrade faster .

Q. What frameworks guide hypothesis-driven research on this compound’s pharmacological mechanisms?

Apply the PICOT framework:

  • P opulation: In vitro cell lines (e.g., B16 melanoma for anti-melanogenesis).
  • I ntervention: this compound at IC50 doses (determined via MTT assays).
  • C omparison: Positive controls (e.g., kojic acid for tyrosinase inhibition).
  • O utcome: Tyrosinase activity (absorbance at 475 nm) and melanin content.
  • T ime: 48–72 hours exposure .

Methodological Challenges

Q. How to address low reproducibility in this compound bioactivity assays?

  • Standardize cell culture conditions (e.g., serum-free media during treatment).
  • Pre-treat compounds with ascorbic acid (0.1 mM) to prevent oxidation.
  • Report p-values with exact values (not thresholds like "p < 0.05") and effect sizes .

Q. What statistical approaches are suitable for metabolomic data integration?

Use multivariate analysis (PCA or PLS-DA) to correlate RNA-Seq data with metabolite profiles. In I. indigotica, PCA linked IiPLR1 expression to lariciresinol accumulation (R² = 0.82), identifying it as a biomarker .

Ethical and Reporting Standards

  • Data transparency : Deposit raw RNA-Seq data in public repositories (e.g., NCBI SRA) with accession numbers .
  • Chemical characterization : For novel derivatives, provide NMR (¹H, ¹³C), HR-MS, and purity data (>95%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.